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Compound of Interest

Compound Name:
6-(4-Chlorophenyl)-6-oxohexanoic

acid

CAS No.: 56721-40-5

Cat. No.: B1358138

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-(4-Chlorophenyl)-6-oxohexanoic acid, identified by the CAS number 56721-40-5, is an

intriguing organic molecule that belongs to the class of 6-aryl-6-oxohexanoic acids.[1] Its

structure, featuring a 4-chlorophenyl ketone moiety linked to a hexanoic acid chain, presents a

versatile scaffold for chemical modifications and exploration in various scientific domains,

particularly in medicinal chemistry and drug discovery. This guide provides a comprehensive

overview of its synthesis, chemical properties, and potential biological activities, with a focus on

its prospective role as an anti-inflammatory agent.

Chemical Properties and Data
A thorough understanding of the physicochemical properties of 6-(4-Chlorophenyl)-6-
oxohexanoic acid is fundamental for its application in research and development.
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Property Value Source

CAS Number 56721-40-5 [2]

Molecular Formula C₁₂H₁₃ClO₃ [1]

Molecular Weight 240.68 g/mol [1]

IUPAC Name
6-(4-chlorophenyl)-6-

oxohexanoic acid
[1]

Canonical SMILES
C1=CC(=CC=C1C(=O)CCCC

C(=O)O)Cl

Physical State
Expected to be a solid at room

temperature

Synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic Acid
The most plausible and industrially scalable method for the synthesis of 6-(4-Chlorophenyl)-6-
oxohexanoic acid is through a Friedel-Crafts acylation reaction. This classic electrophilic

aromatic substitution involves the reaction of an acylating agent with an aromatic ring in the

presence of a Lewis acid catalyst.

Causality Behind Experimental Choices
The selection of chlorobenzene and adipic anhydride as starting materials is strategic.

Chlorobenzene is a readily available and relatively inexpensive aromatic substrate. The chloro

group is an ortho-, para-directing deactivator. Due to steric hindrance at the ortho position, the

para-substituted product is expected to be the major isomer, which is the desired outcome for

this synthesis. Adipic anhydride is chosen as the acylating agent to introduce the six-carbon

chain with a carboxylic acid at one end and a reactive carbonyl group at the other. Aluminum

chloride (AlCl₃) is a strong Lewis acid that is highly effective in activating the anhydride for the

electrophilic attack on the chlorobenzene ring. The choice of a non-polar, inert solvent like

dichloromethane (DCM) or nitrobenzene is crucial to dissolve the reactants and facilitate the

reaction while remaining unreactive under the reaction conditions. The workup procedure

involving quenching with ice and acid is designed to decompose the aluminum chloride

complex and protonate the carboxylate to yield the final carboxylic acid product.
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Experimental Protocol: Friedel-Crafts Acylation
Materials:

Chlorobenzene

Adipic anhydride

Anhydrous aluminum chloride (AlCl₃)

Anhydrous dichloromethane (DCM) or nitrobenzene

Ice

Concentrated hydrochloric acid (HCl)

Sodium sulfate (Na₂SO₄)

Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add

anhydrous dichloromethane (DCM).

Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add

anhydrous aluminum chloride (AlCl₃) to the DCM with vigorous stirring.

Reactant Addition: To the stirred suspension, add chlorobenzene. In the dropping funnel,

place a solution of adipic anhydride in anhydrous DCM.

Acylation Reaction: Add the adipic anhydride solution dropwise to the reaction mixture over

30-60 minutes, maintaining the temperature between 0-5 °C. After the addition is complete,

allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into

a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should

be done in a well-ventilated fume hood as HCl gas will be evolved.

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer twice with DCM. Combine all organic layers.

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry

the organic layer over anhydrous sodium sulfate (Na₂SO₄).

Purification: Filter off the drying agent and remove the solvent under reduced pressure using

a rotary evaporator. The crude product can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or toluene) to yield pure 6-(4-Chlorophenyl)-6-
oxohexanoic acid.

Diagram of the Synthesis Workflow
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Caption: Workflow for the synthesis of 6-(4-Chlorophenyl)-6-oxohexanoic acid.

Spectroscopic Characterization (Predicted)
Disclaimer: Experimental spectroscopic data for 6-(4-Chlorophenyl)-6-oxohexanoic acid
(CAS 56721-40-5) is not readily available in the public databases searched. The following are

predicted spectral characteristics based on the chemical structure and data from analogous

compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic Protons: Two doublets in the aromatic region (δ 7.5-8.0 ppm). The protons ortho to

the carbonyl group will be deshielded and appear downfield, while the protons ortho to the

chlorine atom will be slightly more shielded. The typical AA'BB' splitting pattern for a para-

substituted benzene ring is expected.

Carboxylic Acid Proton: A broad singlet far downfield (δ 10-12 ppm), which is characteristic of

a carboxylic acid proton.

Aliphatic Protons:

A triplet at δ ~2.9-3.1 ppm corresponding to the two protons alpha to the ketone (C5-H₂).

A triplet at δ ~2.3-2.5 ppm for the two protons alpha to the carboxylic acid (C2-H₂).

Multiplets in the region of δ 1.6-1.9 ppm for the remaining four methylene protons (C3-H₂

and C4-H₂).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Carbonyl Carbons: Two signals in the downfield region: one for the ketone carbonyl (δ ~198-

202 ppm) and one for the carboxylic acid carbonyl (δ ~175-180 ppm).

Aromatic Carbons: Four signals are expected for the para-substituted aromatic ring. The

carbon attached to the carbonyl group will be around δ 135-138 ppm, the carbon attached to

the chlorine atom around δ 138-142 ppm, and the two sets of CH carbons between δ 128-

132 ppm.
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Aliphatic Carbons: Four signals for the methylene carbons of the hexanoic acid chain, with

the carbons alpha to the carbonyl groups being the most deshielded.

IR (Infrared) Spectroscopy:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the

carboxylic acid hydroxyl group.

C=O Stretch: Two distinct, strong absorption bands are expected: one for the ketone

carbonyl around 1680-1700 cm⁻¹ and one for the carboxylic acid carbonyl around 1700-1725

cm⁻¹.

C-Cl Stretch: A sharp absorption in the fingerprint region, typically around 1090-1010 cm⁻¹.

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-

1600 cm⁻¹, respectively.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 240, with a

characteristic M+2 peak at m/z 242 with approximately one-third the intensity of the M⁺ peak,

due to the presence of the ³⁷Cl isotope.

Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid

group, cleavage alpha to the ketone, and fragmentation of the aliphatic chain.

Potential Applications and Biological Activity
The class of 6-aryl-6-oxohexanoic acids has garnered interest for its potential pharmacological

activities. While specific biological data for 6-(4-Chlorophenyl)-6-oxohexanoic acid is limited

in the public domain, studies on structurally related compounds provide valuable insights into

its potential applications.

Anti-inflammatory Potential
Research on 6-aryl-4-oxohexanoic acids has demonstrated their potential as anti-inflammatory

agents.[3] A study evaluating the in vivo anti-inflammatory activity of several derivatives in a

carrageenan-induced rat paw edema model showed that a compound with a 4-chlorophenyl
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substituent exhibited significant anti-inflammatory effects. This suggests that 6-(4-
Chlorophenyl)-6-oxohexanoic acid could possess similar or even enhanced anti-

inflammatory properties.

Potential Mechanism of Action: p38 MAPK Inhibition
The biological effects of some 6-aryl-6-oxohexanoic acid derivatives are thought to be

mediated through the modulation of key signaling pathways involved in inflammation.[4] One

potential target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The

p38 MAPK pathway plays a crucial role in the production of pro-inflammatory cytokines such as

TNF-α and IL-1β.[5] Inhibition of p38 MAPK is a well-established strategy for the development

of anti-inflammatory drugs.[6] The structural features of 6-(4-Chlorophenyl)-6-oxohexanoic
acid make it a candidate for interaction with the ATP-binding pocket of p38 MAPK, potentially

inhibiting its kinase activity and thereby reducing the inflammatory response.

Diagram of the Potential p38 MAPK Inhibition Pathway
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Caption: Potential mechanism of action via inhibition of the p38 MAPK signaling pathway.
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Reactivity and Further Chemical Transformations
The bifunctional nature of 6-(4-Chlorophenyl)-6-oxohexanoic acid, possessing both a ketone

and a carboxylic acid, makes it a valuable intermediate for the synthesis of more complex

molecules.

Carboxylic Acid Group: The carboxylic acid can undergo esterification, amidation, or

reduction to an alcohol. These transformations allow for the introduction of various functional

groups and the construction of larger molecular frameworks.

Ketone Group: The ketone can be reduced to a secondary alcohol, which can be further

functionalized. It can also participate in reactions such as reductive amination to form amines

or condensation reactions to build heterocyclic structures.

Conclusion
6-(4-Chlorophenyl)-6-oxohexanoic acid is a compound with significant potential, particularly

in the field of medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-understood

and scalable process. While experimental data on its biological activity and spectroscopic

properties are not widely available, the information from related compounds strongly suggests

its potential as an anti-inflammatory agent, possibly acting through the inhibition of the p38

MAPK signaling pathway. This technical guide provides a solid foundation for researchers and

drug development professionals interested in exploring the chemistry and therapeutic potential

of this and related molecules. Further investigation to confirm its biological activity and fully

characterize its properties is warranted and could lead to the development of novel therapeutic

agents.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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